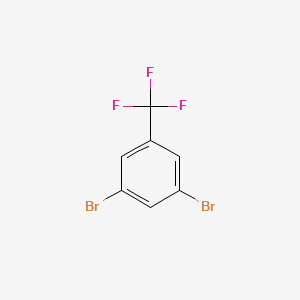

![molecular formula C15H17NO3 B1299394 [3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid CAS No. 842964-33-4](/img/structure/B1299394.png)

[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid” appears to be a derivative of indole-3-acetic acid (IAA), which is a well-known plant hormone (auxin) and an important metabolite in various organisms. The modification of IAA by introducing a 2,2-dimethyl-propionyl group could potentially alter its physical, chemical, and biological properties, making it a subject of interest for various applications in biochemical and pharmaceutical research .

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and the need for specific reagents and catalysts. For instance, the synthesis of aminoethyl-substituted indole-3-acetic acids, as described in one study, involves acetylation and subsequent conversion to gramine derivatives, followed by reactions with cyanide and saponification to yield the final product . Although the exact synthesis of “[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid” is not detailed in the provided papers, similar synthetic strategies could be employed, with modifications to introduce the dimethyl-propionyl group at the appropriate step.

Molecular Structure Analysis

The molecular structure of indole derivatives like IAA and its analogs is crucial in determining their conformational properties and biological activity. High-resolution excitation spectra can be used to study the conformational properties of these molecules, as demonstrated in the analysis of IAA and 3-indole propionic acid (IPA). Each conformer identified contributes to the overall energy landscape of the molecule, which is essential for understanding its behavior in various environments .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, depending on their functional groups and the reaction conditions. The aminoethyl-substituted indole-3-acetic acids, for example, can be linked to proteins or biotin without prior protection of their carboxyl groups, indicating a level of chemical stability and reactivity that is useful for creating biochemical tags or probes . The specific chemical reactions of “[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid” would depend on the presence and reactivity of the dimethyl-propionyl group, which is not explicitly discussed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the synthesis of sex pheromones of pine sawflies involves a highly chemo-, regio-, and stereoselective process, indicating that the physical properties such as solubility, melting point, and boiling point, as well as chemical properties like reactivity and stability, are important considerations in the synthesis and application of these compounds . The eco-friendly synthesis of bis(indol-3-yl) derivatives also highlights the importance of reaction conditions, such as temperature and catalysts, in determining the yield and purity of the final products . These principles would also apply to the analysis of the physical and chemical properties of “[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid,” although specific data is not provided in the papers.

Scientific Research Applications

Bacterial Catabolism and Plant Growth Hormone

Indole-acetic acid (IAA), a plant growth hormone, and its derivatives are studied for their role in bacterial catabolism and interaction with plant physiology. Bacteria capable of degrading IAA can exploit it as a carbon, nitrogen, and energy source, potentially influencing plant growth and health. This research highlights the environmental significance of IAA and its analogs in microbial-plant interactions, providing a foundation for biotechnological applications aimed at plant growth promotion or phytoremediation (Laird, Flores, & Leveau, 2020).

Corrosion Inhibition

Studies on acetic acid and its analogs have shown their relevance in corrosion science. For instance, organic acids like acetic acid are involved in corrosion processes of metals such as copper, highlighting the need for understanding their impact on material degradation and the development of corrosion inhibitors for industrial applications (Bastidas & La Iglesia, 2007).

Reactive Extraction and Separation Processes

The physicochemical properties of carboxylic acids, including acetic acid and its derivatives, are exploited in separation technologies. Research on the reactive extraction of carboxylic acids using organic solvents and supercritical fluids highlights innovative methods for the efficient separation of these compounds from aqueous solutions, which is crucial in industrial processes and environmental management (Djas & Henczka, 2018).

Microbial Production of Volatile Fatty Acids

Research on microbial routes for producing volatile fatty acids (VFAs) from renewable resources emphasizes the potential of biotechnological approaches in generating valuable chemicals from waste materials. This area of study underlines the role of microbial fermentation in sustainable chemical production, contributing to the circular economy and reducing reliance on fossil fuels (Bhatia & Yang, 2017).

Green Chemistry and Organic Synthesis

The exploration of green chemistry approaches in organic synthesis, including the use of dimethyl urea and tartaric acid mixtures, reflects the ongoing shift towards more sustainable and environmentally friendly chemical processes. These studies provide insights into novel synthetic pathways and the potential for developing greener solvents and catalysts for industrial chemistry (Ali, Chinnam, & Aswar, 2021).

Safety and Hazards

Mechanism of Action

Target of Action

The compound, also known as “2-(3-Pivaloyl-1H-indol-1-yl)acetic acid”, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable in the development of new therapeutic derivatives.

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets . They can interact with their targets in various ways, leading to a range of biological effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are often involved in a variety of biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with indole derivatives , the effects could potentially be diverse.

properties

IUPAC Name |

2-[3-(2,2-dimethylpropanoyl)indol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-15(2,3)14(19)11-8-16(9-13(17)18)12-7-5-4-6-10(11)12/h4-8H,9H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHJLJIDMPOHHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299314.png)

![3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1299316.png)

![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1299325.png)

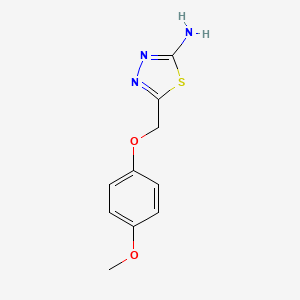

![5-[2-(2-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299327.png)

![5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299328.png)

![5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299329.png)

![2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine](/img/structure/B1299341.png)